![molecular formula C15H21ClN2O3S B5733573 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B5733573.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide, also known as N-(4-chlorophenylsulfonyl)-cyclohexylglycine (NCS-1), is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of NMDA receptor antagonists, which are known to have neuroprotective effects in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Compounds with the N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide structure have been evaluated for their potential as antimicrobial agents. They have shown promising results against bacterial and fungal strains, which could lead to the development of new medications to combat infections, especially those resistant to current treatments .
Antibiofilm Activity
The ability to disrupt biofilms is crucial in treating chronic infections. Research indicates that derivatives of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide may possess antibiofilm properties, particularly against Enterococcus faecium , a pathogen known for its biofilm-associated infections .
Antioxidant Properties
Antioxidants play a vital role in protecting cells from oxidative stress. Studies suggest that these compounds exhibit antioxidant activity, as assessed by DPPH, ABTS, and ferric reducing power assays. This indicates their potential use in preventing or treating diseases caused by oxidative damage .
Drug Design and Synthesis
The structural complexity of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide makes it a valuable scaffold in drug design. Its synthesis and characterization involve advanced techniques like NMR, MS, and FTIR spectroscopy, contributing to the field of medicinal chemistry .
Alternative Toxicity Testing
The compound’s toxicity profile is essential for its application in therapeutics. It has been tested for toxicity on freshwater cladoceran Daphnia magna Straus , providing an alternative method for evaluating the safety of new chemical entities .
In Silico Studies for Mechanism of Action
In silico studies complement experimental research by predicting the potential mechanism of action and toxicity of compounds. Such studies have been performed for N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide derivatives, aiding in the understanding of their biological activities .
Wirkmechanismus
Target of Action
Similar compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been reported to exhibit antimicrobial activity .
Mode of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-12-7-9-14(10-8-12)22(20,21)17-11-15(19)18-13-5-3-1-2-4-6-13/h7-10,13,17H,1-6,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKGMJDFGGKKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.